molecular formula C19H23N B12622121 (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine CAS No. 921199-72-6

(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine

Cat. No.: B12622121
CAS No.: 921199-72-6
M. Wt: 265.4 g/mol
InChI Key: BALBBEQCXYERNJ-LPHOPBHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine is a chiral compound with significant interest in the field of organic chemistry This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine typically involves several steps, starting from readily available precursors. One common method involves the use of chiral catalysts to induce the desired stereochemistry. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-1-benzyl-2-methyl-4-phenylpiperidine
  • (2R,4S)-1-benzyl-2-methyl-4-phenylpiperidine
  • (2R,4R)-1-benzyl-2-methyl-4-phenylpiperidine

Uniqueness

The (2S,4S) configuration of 1-benzyl-2-methyl-4-phenylpiperidine gives it unique stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it distinct from its stereoisomers, which may have different chemical and biological properties.

Properties

CAS No.

921199-72-6

Molecular Formula

C19H23N

Molecular Weight

265.4 g/mol

IUPAC Name

(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine

InChI

InChI=1S/C19H23N/c1-16-14-19(18-10-6-3-7-11-18)12-13-20(16)15-17-8-4-2-5-9-17/h2-11,16,19H,12-15H2,1H3/t16-,19-/m0/s1

InChI Key

BALBBEQCXYERNJ-LPHOPBHVSA-N

Isomeric SMILES

C[C@H]1C[C@H](CCN1CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1CC(CCN1CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.